

CEP-28122 plasma concentration variability solutions

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Compound Focus: CEP-28122

CAS No.: 1022958-60-6

Cat. No.: S549068

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CEP-28122 Formulation & Pharmacokinetic Profile

The table below summarizes key data on **CEP-28122**'s activity and in vivo pharmacokinetics from foundational research:

| Aspect | Details |
|--|--|
| Biological Target & IC₅₀ | Anaplastic Lymphoma Kinase (ALK); 1.9 nM (in an enzyme-based TRF assay) [1] [2]. |
| In Vitro Activity | Inhibits cellular ALK tyrosine phosphorylation and induces growth inhibition/cytotoxicity in ALK-positive cancer cells (ALCL, NSCLC, Neuroblastoma) [3] [4] [1]. |
| In Vivo Efficacy (Mice) | Robust, dose-dependent antitumor activity in ALK-positive xenograft models. Complete/near-complete tumor regressions observed at ≥30 mg/kg twice daily [3] [4]. |
| Key In Vivo Finding | Single oral dose of 30 mg/kg resulted in >90% target inhibition (ALK phosphorylation) for over 12 hours [3] [1]. |

Suggested Formulation and Dosing Protocols

While direct solutions for plasma variability are not provided, the following formulation and dosing regimens have been successfully used in preclinical studies and are a logical starting point for troubleshooting.

Formulation for Animal Dosing Research suppliers suggest several formulations for in vivo administration. Here are two common examples for injection [5]:

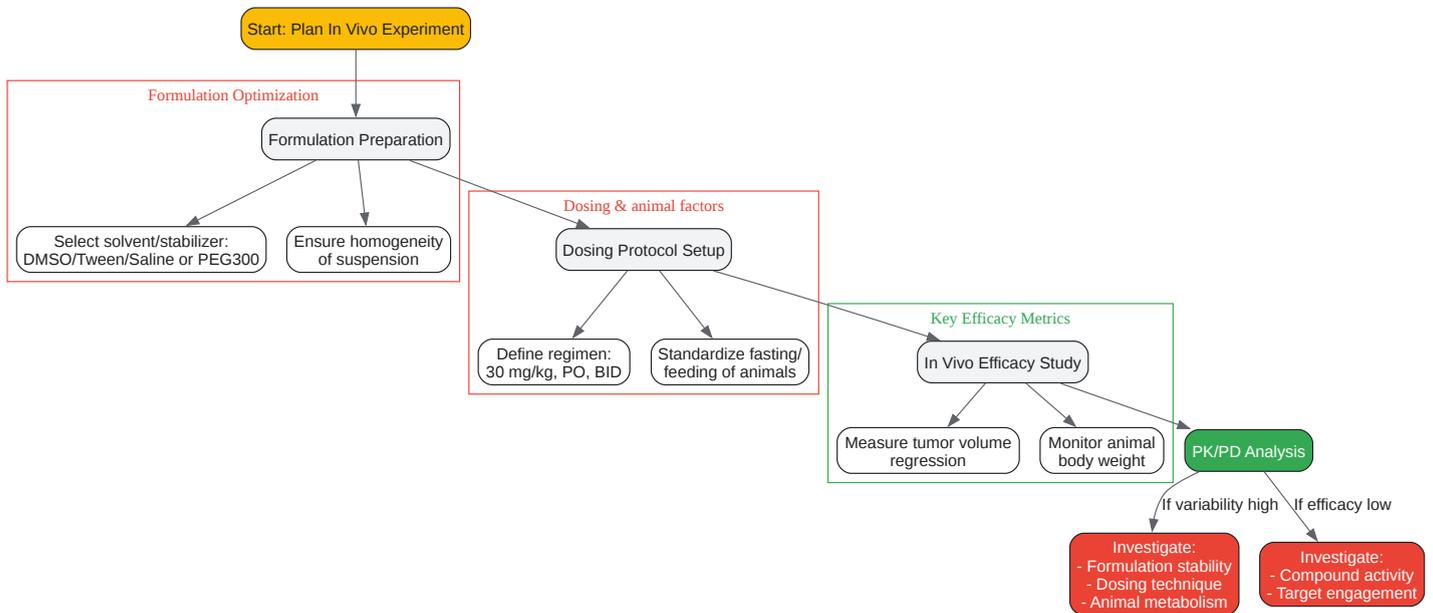
- **Injection Formulation 1:** DMSO : Tween 80 : Saline = 10 : 5 : 85
- **Injection Formulation 2:** DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 For oral administration, suspending the compound in **0.5% Carboxymethylcellulose Sodium (CMC-Na)** is a standard method [5].

Validated Dosing Regimen A specific dosing regimen from a key publication has shown efficacy and sustained target engagement [3]:

- **Dosage:** 30 mg/kg
- **Route:** Oral administration
- **Frequency:** Twice daily
- **Outcome:** This regimen produced **complete or near-complete tumor regressions** in xenograft models and was associated with substantial ALK inhibition lasting over 12 hours after a single dose.

Experimental Workflow for Protocol Optimization

The following diagram outlines a systematic approach to establishing a reliable in vivo protocol for **CEP-28122**, which can help identify and mitigate factors leading to plasma concentration variability.



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Frequently Asked Questions

What is the most critical factor for ensuring consistent plasma levels of CEP-28122 in a mouse study?

Based on the successful protocols, using a **consistent and well-homogenized formulation** is paramount. For oral dosing, ensuring a uniform suspension in 0.5% CMC-Na immediately before administration to each animal can significantly reduce variability. For injection formulations, fresh preparation is recommended [5].

How can I confirm that CEP-28122 is effectively hitting its target in my in vivo model? The gold standard is a **pharmacodynamic (PD) assay**. The foundational study measured the inhibition of ALK tyrosine phosphorylation in tumor xenografts. They found that a 30 mg/kg oral dose maintained **>90% target inhibition for over 12 hours** [3]. You could design a similar experiment where tumors are harvested at various time points post-dosing for western blot analysis of phospho-ALK levels.

Are there any known stability issues with CEP-28122 solutions? Supplier recommendations indicate that powder should be stored at -20°C. While solutions in solvents like DMSO may be stored at -80°C for several months, they often advise using freshly prepared solutions for in vivo experiments to ensure stability and avoid potential precipitation, which is a common source of variability [5] [1].

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